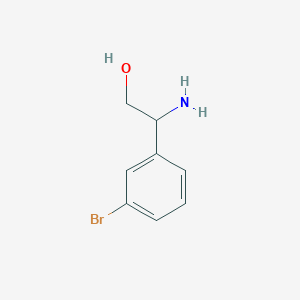

2-Amino-2-(3-bromophenyl)ethanol

Vue d'ensemble

Description

2-Amino-2-(3-bromophenyl)ethanol, also known as 3-bromo-alpha-ethylaminophenyl ethanol, is an organic compound with the molecular formula C8H10BrNO and a molar mass of 216.08 g/mol . It is a colorless or slightly yellow solid that is soluble in water and many organic solvents at room temperature . This compound contains both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Amino-2-(3-bromophenyl)ethanol can be synthesized through a multi-step process involving the following steps :

Reaction of 3-bromobenzene ethanol with morpholine: This step produces 3-bromobenzene ethanol morpholine salt.

Reaction of 3-bromobenzene ethanol morpholine salt with bromoethylamine: In the presence of sodium carbonate, this reaction yields this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the above synthetic routes for large-scale production. This includes ensuring proper reaction conditions, such as temperature control, solvent selection, and purification techniques, to achieve high yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-2-(3-bromophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form amines.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of azides, nitriles, or other substituted derivatives.

Applications De Recherche Scientifique

2-Amino-2-(3-bromophenyl)ethanol has several applications in scientific research, including:

Mécanisme D'action

The mechanism of action of 2-Amino-2-(3-bromophenyl)ethanol involves its interaction with various molecular targets and pathways. The amino and hydroxyl functional groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The bromine atom can also participate in halogen bonding, further influencing its biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-2-(4-bromophenyl)ethanol: Similar structure but with the bromine atom at the para position.

2-Amino-2-(3,5-dibromophenyl)ethanol: Contains two bromine atoms, increasing its reactivity.

2-Amino-2-(3-chlorophenyl)ethanol: Similar structure with a chlorine atom instead of bromine.

Uniqueness

2-Amino-2-(3-bromophenyl)ethanol is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of both amino and hydroxyl groups provides versatility in chemical reactions and potential biological activities .

Activité Biologique

2-Amino-2-(3-bromophenyl)ethanol, also known as (R)-2-Amino-2-(3-bromophenyl)ethanol hydrochloride, is a chiral amino alcohol with significant biological activity. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly its interactions with neurotransmitter systems and possible antibacterial and antifungal effects. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 216.08 g/mol

- Structure : The compound features a bromine atom attached to a phenyl ring, contributing to its unique properties.

Pharmacological Potential

Research indicates that this compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are crucial for mood regulation and anxiety disorders. The compound's structure suggests it could act as a pharmacological agent targeting these pathways .

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits potential antibacterial and antifungal activities. However, further research is necessary to elucidate the mechanisms underlying these effects and to confirm their significance in clinical applications.

Interaction Studies

Interaction studies have shown that this compound hydrochloride may engage with various receptors and enzymes involved in neurotransmission. Notably, these interactions could be pivotal in understanding the therapeutic potential of the compound.

Table 1: Summary of Interaction Studies

| Study Reference | Biological Target | Observed Effect |

|---|---|---|

| Serotonin Receptors | Modulation of activity | |

| Norepinephrine Transporters | Inhibition observed | |

| Bacterial Cell Membranes | Antibacterial activity |

Synthesis and Characterization

The synthesis of enantiopure forms of this compound has been achieved through various methods, ensuring high purity suitable for research applications. For instance, the reduction of chiral 1,2-azido ethanols has been reported to yield high enantiomeric excess (ee), indicating effective synthetic routes for obtaining this compound .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds to assess its unique properties.

Table 2: Comparison of Structural Analogues

| Compound Name | Structural Features | Similarity Level |

|---|---|---|

| (S)-2-Amino-2-(3-bromophenyl)ethanol | Enantiomer with similar properties | 0.98 |

| (R)-2-Amino-2-(4-bromophenyl)ethanol | Similar amino alcohol structure | 0.98 |

| (R)-1-(3-Bromophenyl)ethanamine | Amino derivative lacking hydroxyl group | 0.85 |

The distinct stereochemistry and bromine substitution pattern of this compound may confer unique biological activities compared to its analogs .

Propriétés

IUPAC Name |

2-amino-2-(3-bromophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQRKZFQSCBVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.